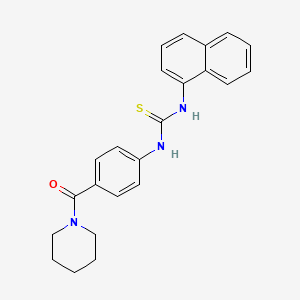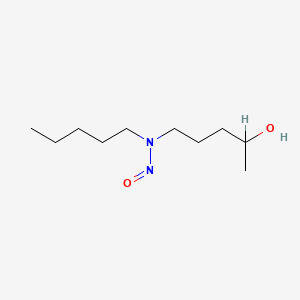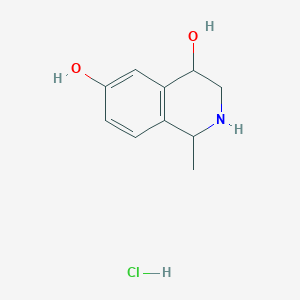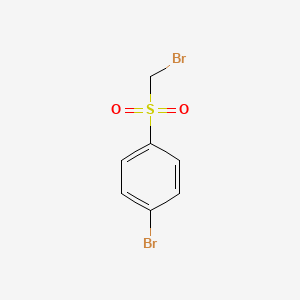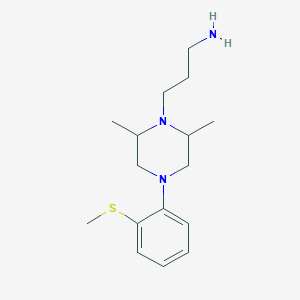
1-Methyl-4-(3-(N-methyl-N-(2-methylthiophenyl)amino)propyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(3-(N-methyl-N-(2-methylthiophenyl)amino)propyl)piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This compound is particularly interesting due to its unique structure, which includes a piperazine ring substituted with a methyl group and a propyl chain linked to a thiophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(3-(N-methyl-N-(2-methylthiophenyl)amino)propyl)piperazine typically involves multiple steps. One common method includes the alkylation of piperazine with 1-bromo-3-chloropropane, followed by the substitution of the chlorine atom with N-methyl-N-(2-methylthiophenyl)amine. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors and automated systems can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-(3-(N-methyl-N-(2-methylthiophenyl)amino)propyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thiophenyl group, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted piperazines and thiophenyl derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-4-(3-(N-methyl-N-(2-methylthiophenyl)amino)propyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(3-(N-methyl-N-(2-methylthiophenyl)amino)propyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylpiperazine: A simpler piperazine derivative used in organic synthesis.
4-(3-Nitrophenyl)piperazine: Another piperazine derivative with different substituents.
N-Methyl-1-propanamine: A related amine with a simpler structure.
Uniqueness
1-Methyl-4-(3-(N-methyl-N-(2-methylthiophenyl)amino)propyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
74037-94-8 |
|---|---|
Fórmula molecular |
C16H27N3S |
Peso molecular |
293.5 g/mol |
Nombre IUPAC |
3-[2,6-dimethyl-4-(2-methylsulfanylphenyl)piperazin-1-yl]propan-1-amine |
InChI |
InChI=1S/C16H27N3S/c1-13-11-18(12-14(2)19(13)10-6-9-17)15-7-4-5-8-16(15)20-3/h4-5,7-8,13-14H,6,9-12,17H2,1-3H3 |
Clave InChI |
XUZDNHQOYLQFKR-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(N1CCCN)C)C2=CC=CC=C2SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



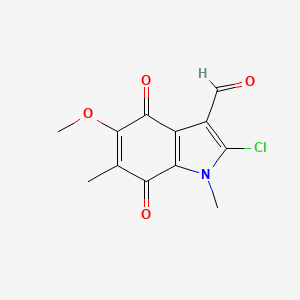


![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)](/img/structure/B14451222.png)



![[(2S,3R)-3-decyloxiran-2-yl]methanol](/img/structure/B14451259.png)
